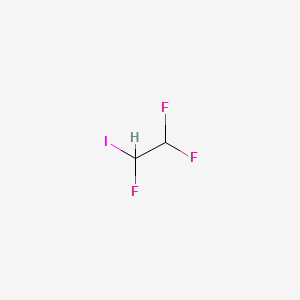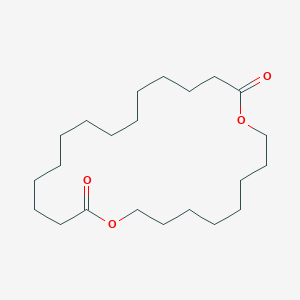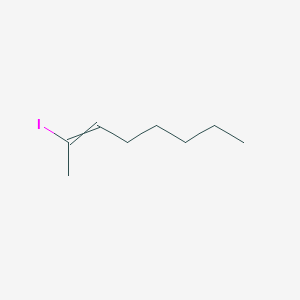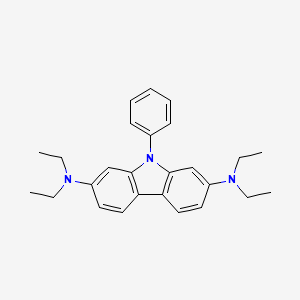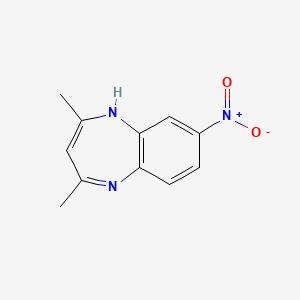![molecular formula C40H30N4O2 B14301457 4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) CAS No. 118798-02-0](/img/structure/B14301457.png)
4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a butane-1,4-diyl linkage between two 1,10-phenanthroline moieties, each of which is further connected to a cyclohexa-2,5-dien-1-one group. The intricate arrangement of these functional groups imparts distinct chemical and physical characteristics to the compound.
Métodos De Preparación
The synthesis of 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) typically involves multi-step organic reactions. The process begins with the preparation of 1,10-phenanthroline derivatives, followed by the introduction of the butane-1,4-diyl linker. The final step involves the attachment of cyclohexa-2,5-dien-1-one groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The phenanthroline moieties can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one groups to cyclohexanone derivatives.
Substitution: The phenanthroline rings can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) finds applications in various scientific fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a DNA intercalator, affecting DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as metal ions and biological macromolecules. The phenanthroline moieties can chelate metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes.
Comparación Con Compuestos Similares
Compared to other phenanthroline derivatives, 4,4’-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one) is unique due to its butane-1,4-diyl linkage and cyclohexa-2,5-dien-1-one groups. Similar compounds include:
1,10-Phenanthroline: A simpler derivative without the butane-1,4-diyl linkage.
4,4’-Bipyridine: Lacks the phenanthroline moieties but serves as a bidentate ligand.
2,2’-Bipyridine: Another bidentate ligand with different electronic properties.
Propiedades
Número CAS |
118798-02-0 |
|---|---|
Fórmula molecular |
C40H30N4O2 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
4-[9-[4-[9-(4-hydroxyphenyl)-1,10-phenanthrolin-2-yl]butyl]-1,10-phenanthrolin-2-yl]phenol |
InChI |
InChI=1S/C40H30N4O2/c45-33-19-11-25(12-20-33)35-23-15-29-7-5-27-9-17-31(41-37(27)39(29)43-35)3-1-2-4-32-18-10-28-6-8-30-16-24-36(44-40(30)38(28)42-32)26-13-21-34(46)22-14-26/h5-24,45-46H,1-4H2 |
Clave InChI |
GUQWATPHHXPUHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C1C=CC(=N3)CCCCC4=NC5=C(C=CC6=C5N=C(C=C6)C7=CC=C(C=C7)O)C=C4)N=C(C=C2)C8=CC=C(C=C8)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanethiol, 2-[(triethylsilyl)oxy]-](/img/structure/B14301382.png)
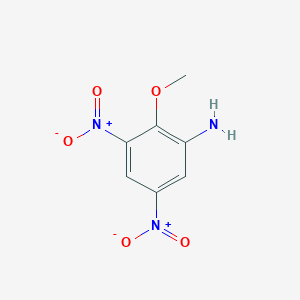

![Bis[(naphthalen-2-yl)oxy]boranyl](/img/structure/B14301391.png)
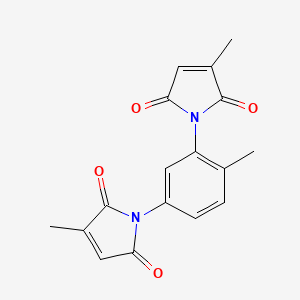
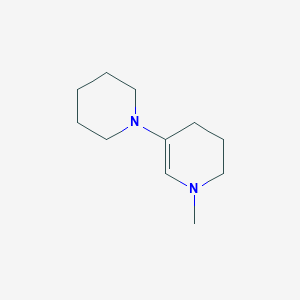
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
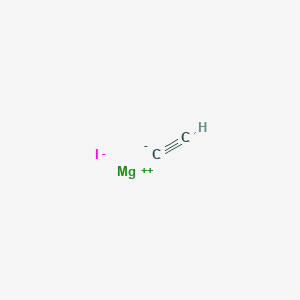
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
